molecular formula C6H6N2O3 B1315159 2-Methyl-3-nitropyridine N-oxide CAS No. 5236-76-0

2-Methyl-3-nitropyridine N-oxide

Cat. No.: B1315159
CAS No.: 5236-76-0
M. Wt: 154.12 g/mol
InChI Key: ZLBUTYITPACULR-UHFFFAOYSA-N
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Description

2-Methyl-3-nitropyridine N-oxide is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBUTYITPACULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=[N+]1[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504829
Record name 2-Methyl-3-nitro-1-oxo-1lambda~5~-pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID30504829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5236-76-0
Record name 2-Methyl-3-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparation Routes

Precursor-Based Synthesis

The most direct route to 2-Methyl-3-nitropyridine (B124571) N-oxide involves the electrophilic nitration of 2-methylpyridine (B31789) N-oxide. The N-oxide functional group activates the pyridine (B92270) ring towards electrophilic substitution, directing the incoming nitro group. abertay.ac.uk However, the reaction conditions must be carefully controlled to achieve the desired 3-nitro isomer and prevent side reactions.

Nitration of 2-Methylpyridine N-Oxide

Conventional Nitrating Agents (Nitric Acid, Sulfuric Acid Mixtures)

The standard method for the nitration of pyridine N-oxides employs a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). abertay.ac.uk Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. beilstein-journals.orgnih.gov This potent electrophile then attacks the electron-rich pyridine N-oxide ring. The N-oxide group is ortho- and para-directing; however, in the case of 2-methylpyridine N-oxide, the substitution occurs at the 3- and 5-positions, with the 4-position also being a possibility in related pyridine N-oxide systems. abertay.ac.uk

The general reaction is highly exothermic and requires careful management of temperature. beilstein-journals.orgnanobioletters.com The reaction between the organic compound and the nitrating agent leads to the introduction of a nitro group onto a carbon atom of the ring. beilstein-journals.orgnih.gov

Optimized Reaction Conditions (Temperature Control, Stoichiometry)

Precise control over reaction parameters is critical for maximizing the yield and purity of 2-Methyl-3-nitropyridine N-oxide while minimizing the formation of byproducts from over-nitration.

Temperature Control: The nitration is typically conducted at low or controlled temperatures. For instance, the nitration of the related 3-methylpyridine-1-oxide is initiated by slowly heating the reaction mixture to 95–100°C, after which a vigorous, spontaneous reaction begins that must be controlled with an ice-water bath. orgsyn.org Maintaining a specific temperature range, such as below 283K (10°C) during the addition of reagents for other pyridine derivatives, is crucial to manage the reaction's exothermicity. nanobioletters.com

Stoichiometry: The molar ratio of the reactants, particularly the nitrating agent to the substrate, is a key factor. An excess of the nitrating mixture is generally used to ensure complete conversion. For example, in the synthesis of 4-nitropyridine-N-oxide, a significant excess of both fuming nitric acid and concentrated sulfuric acid is employed relative to the pyridine-N-oxide substrate. oc-praktikum.de

The table below summarizes typical conditions reported for the nitration of picoline N-oxides, illustrating the importance of controlled parameters.

ParameterConditionPurpose
Nitrating Agent Fuming HNO₃ / Concentrated H₂SO₄Generation of nitronium ion (NO₂⁺)
Temperature 95-105°C (controlled)To initiate and sustain the reaction while preventing runaway reactions
Work-up Poured onto ice, neutralized with sodium carbonateTo quench the reaction and precipitate the product

Data compiled from procedures for similar compounds like 3-methyl-4-nitropyridine-1-oxide. orgsyn.org

Industrial Scale Considerations (Continuous Flow Nitration)

On an industrial scale, traditional batch nitration processes pose significant safety risks due to the strong exothermicity of the reaction and the use of highly corrosive acids. ewadirect.com Continuous flow chemistry offers a safer and more efficient alternative. ewadirect.com

In a continuous flow system, small volumes of reactants are mixed and reacted in miniaturized devices like microreactors or tubular reactors. beilstein-journals.orgnih.gov This approach offers superior heat transfer, precise temperature control, and a significantly reduced volume of hazardous reaction mixture at any given time, which minimizes the risk of thermal runaway. ewadirect.comresearchgate.net For the nitration of pyridine N-oxide to 4-nitropyridine (B72724) N-oxide, a continuous flow process at ~120°C with a residence time of 80 minutes resulted in an improved yield of 78% compared to 72% in a conventional batch experiment. beilstein-journals.orgnih.gov This methodology allows for safer scale-up while often improving yield and selectivity. researchgate.net

FeatureBatch NitrationContinuous Flow Nitration
Safety High risk due to large volume and poor heat transferEnhanced safety, minimal accumulation of energetic material researchgate.net
Heat Transfer Inefficient, potential for thermal runawayExcellent, precise temperature control
Scalability Difficult and hazardousSafer and more straightforward
Yield/Selectivity Variable, potential for byproductsOften higher yield and better selectivity researchgate.net

Comparison based on general principles of flow chemistry applied to nitration. beilstein-journals.orgnih.govewadirect.comresearchgate.net

An alternative, multi-step route begins with commercially available 2-chloro-3-nitropyridines. nih.govmdpi.com This method constructs the 2-methyl-3-nitropyridine core first, which is then oxidized in a final step to yield the target N-oxide.

Synthesis from 2-Chloro-3-nitropyridines

Malonic Ester Anion Reactions followed by Hydrolysis and Decarboxylation

This synthetic sequence utilizes the high reactivity of the chlorine atom in 2-chloro-3-nitropyridines towards nucleophilic substitution. mdpi.comresearchgate.net

Malonic Ester Anion Reaction: The first step involves the reaction of a 2-chloro-3-nitropyridine (B167233) with the enolate of diethyl malonate (malonic ester anion). nih.govmdpi.com The enolate is typically generated in situ using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.govmdpi.com The enolate acts as a nucleophile, displacing the chloride to form a substituted malonic ester. mdpi.comnrochemistry.com

Hydrolysis and Decarboxylation: The resulting diethyl (3-nitropyridin-2-yl)malonate intermediate is then subjected to acidic hydrolysis without purification. mdpi.com Heating in aqueous sulfuric acid hydrolyzes the ester groups to carboxylic acids. mdpi.comchemicalbook.com The resulting 1,3-diacid is unstable and readily undergoes thermal decarboxylation (loss of CO₂) to yield 2-methyl-3-nitropyridine. mdpi.comnrochemistry.com

N-Oxidation: The final step is the oxidation of the nitrogen atom of the 2-methyl-3-nitropyridine. This is accomplished using an oxidizing agent such as a hydrogen peroxide–urea (B33335) complex in a solvent like dichloromethane (B109758) (CH₂Cl₂) to give the final product, this compound, in moderate yields. nih.gov

This multi-step process, while less direct, avoids the challenges of controlling regioselectivity during the nitration of 2-methylpyridine N-oxide.

StepReagentsIntermediate/Product
1 2-Chloro-3-nitropyridine, Diethyl malonate, K₂CO₃/THFDiethyl (3-nitropyridin-2-yl)malonate
2 Aqueous H₂SO₄, Heat2-Methyl-3-nitropyridine
3 Urea-Hydrogen Peroxide complex, CH₂Cl₂This compound

Data compiled from literature procedures. nih.govmdpi.com

N-Oxidation of Pyridine Derivatives

Alternative Synthetic Approaches (e.g., Ring Transformations)

Beyond the direct oxidation of pre-formed pyridine rings, pyridine N-oxides can also be synthesized through ring transformation reactions. One such method involves the transformation of isoxazoles. arkat-usa.org This approach offers an alternative route to the pyridine N-oxide core structure, potentially allowing for different substitution patterns that may be difficult to achieve through direct functionalization of pyridine itself. These methods, however, are generally less common for the specific synthesis of this compound compared to the more direct oxidation strategies.

Chemical Reactivity and Transformational Chemistry

Electrophilic Reactions

The pyridine (B92270) N-oxide moiety generally activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. However, the electronic effects of the other substituents, namely the electron-withdrawing nitro group and the electron-donating methyl group, also play a crucial role in determining the site of electrophilic attack.

Site Selectivity of Electrophilic Substitution (e.g., Ring Position-4 Activation)

The N-oxide functional group in pyridine N-oxides increases electron density at the 2- and 4-positions of the ring through resonance, thereby activating these positions for electrophilic attack. In the case of 2-Methyl-3-nitropyridine (B124571) N-oxide, the 2-position is blocked by a methyl group. The 3-position is occupied by a deactivating nitro group. Consequently, electrophilic substitution is strongly directed towards the 4-position, which is activated by the N-oxide group. While specific examples of electrophilic substitution on 2-Methyl-3-nitropyridine N-oxide are not extensively detailed in the provided search results, the general principles of electrophilic substitution on substituted pyridine N-oxides suggest that the 4-position would be the most reactive site. For instance, the nitration of pyridine-N-oxide itself, under certain conditions, can lead to the formation of the 4-nitro derivative. rsc.org

Nucleophilic Reactions

The electron-deficient nature of the pyridine ring in this compound, enhanced by the electron-withdrawing nitro group and the N-oxide function, makes it highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound and related compounds. This reaction typically involves the displacement of a good leaving group, such as a halide or a nitro group, by a nucleophile.

The nitro group at the 3-position of this compound can act as a leaving group and be displaced by various nucleophiles, particularly sulfur nucleophiles like thiols. nih.govmdpi.comresearchgate.net This reaction provides a direct method for the introduction of thioether functionalities onto the pyridine ring. The reaction of 2-methyl-3-nitropyridines with thiols, in the presence of a base such as potassium carbonate, leads to the selective formation of 3-thioether products. nih.gov For example, the reaction of 2-methyl-3,5-dinitropyridine (B14619359) with benzylthiol (BnSH) yields the corresponding 3-benzylthio derivative as the major product. researchgate.net This reactivity highlights the ability of the nitro group to be substituted in SNAr reactions, a key transformation for this class of compounds. mdpi.comresearchgate.net

Table 1: Nucleophilic Substitution of Nitro Group in 2-Methyl-3-nitropyridine Derivatives with Thiols

Substrate Nucleophile (Thiol) Product Reference
2-Methyl-3,5-dinitropyridine Benzylthiol (BnSH) 3-(Benzylthio)-2-methyl-5-nitropyridine researchgate.net
2-Methyl-3-nitropyridine derivatives Various thiols 3-Thioether substituted pyridines nih.gov

The regioselectivity of nucleophilic substitution on the 2-methyl-3-nitropyridine scaffold is significantly influenced by the nature and position of other substituents on the pyridine ring. nih.govmdpi.comresearchgate.net When a second potential leaving group is present, such as another nitro group or a halogen, the outcome of the reaction depends on a combination of electronic and steric factors.

In the case of 2-methyl-3,5-dinitropyridine, nucleophilic attack by thiols preferentially occurs at the 3-position, leading to the substitution of the 3-nitro group. nih.govresearchgate.net This preference is attributed to the combined activating effect of the N-oxide (in the corresponding N-oxide derivative) and the 5-nitro group, which stabilize the Meisenheimer intermediate formed during the attack at C-3. However, the formation of a minor amount of the 5-substituted isomer can also be observed in some cases. researchgate.net The regioselectivity is also dependent on the steric bulk of the incoming nucleophile and the substituents on the pyridine ring. nih.gov For instance, electron-releasing substituents on an aryl group of a styryl moiety at the 2-position and bulky thiolates favor substitution at the 3-position. nih.gov

While specific examples of VNS reactions directly on this compound are not explicitly detailed in the provided results, the general applicability of VNS to nitropyridines is well-established. nih.govscispace.comntnu.no For 3-nitropyridine (B142982) derivatives, VNS reactions typically occur at the C-2 or C-4 positions, which are ortho and para to the activating nitro group. The presence of the methyl group at the 2-position in this compound would sterically hinder attack at this position, suggesting that VNS would likely occur at the C-4 position. The reaction proceeds through the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group from the carbanion. nih.govacs.org This methodology allows for the introduction of various alkyl and functionalized alkyl groups onto the pyridine ring. nih.govnih.gov

Redox Reactions

The chemical structure of this compound allows for selective redox reactions at different positions of the molecule.

Reduction of the Nitro Group (e.g., to Amino Group)

The nitro group at the 3-position can be readily reduced to an amino group. This transformation is typically achieved using reducing agents like hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The resulting product is 2-Methyl-3-aminopyridine N-oxide. This reduction is a key step in the synthesis of various derivatives with potential biological activity.

Oxidation of the Methyl Group (e.g., to Carboxyl Group)

Under strong oxidative conditions, the methyl group at the 2-position can be oxidized to a carboxyl group. Reagents such as potassium permanganate (B83412) in the presence of sulfuric acid are effective for this transformation, yielding 2-Carboxy-3-nitropyridine N-oxide.

Deoxygenation of the N-Oxide Moiety

The N-oxide functionality can be removed through deoxygenation reactions. A variety of methods have been developed for this purpose. One approach involves the use of sulfur dioxide. google.com More contemporary and milder methods include palladium-catalyzed transfer oxidation using trialkylamines as the oxygen acceptor. organic-chemistry.org This method, often carried out with a catalyst system like [Pd(OAc)₂]/dppf, is chemoselective and tolerates a range of functional groups. organic-chemistry.org Other sustainable methods utilize iodide as a catalyst regenerated by formic acid. rsc.org Diboron reagents, such as bis(pinacolato)diboron, have also been shown to be effective for the deoxygenation of pyridine N-oxides. nih.gov

Condensation Reactions

The methyl group at the 2-position of this compound is sufficiently acidic to participate in condensation reactions, particularly with aromatic aldehydes.

Reactions with Aromatic Aldehydes (e.g., Formation of 2-Styrylpyridines/2-Vinyl-3-nitropyridines)

The N-oxide moiety enhances the acidity of the adjacent methyl group, facilitating its condensation with aromatic aldehydes to form 2-styrylpyridine (B8765038) derivatives. mdpi.comresearchgate.net For example, 2-methyl-3-nitro-5-bromopyridine N-oxide reacts with various aromatic aldehydes in toluene (B28343) with catalytic amounts of piperidine (B6355638) to yield the corresponding 2-vinyl-3-nitropyridines. mdpi.comresearchgate.net This reaction is significantly milder than those required for 2-methylpyridine (B31789) N-oxides lacking a nitro group. mdpi.comresearchgate.net The reaction demonstrates good functional group tolerance, proceeding efficiently even with aldehydes containing strong electron-donating groups like a dimethylamino group. mdpi.comresearchgate.net The products are typically formed as the pure trans-isomer. mdpi.comresearchgate.net

Below is a table summarizing the condensation of 2-methyl-3-nitro-5-bromopyridine N-oxide with an aromatic aldehyde:

Reactant 1 Reactant 2 Product Yield (%)
2-methyl-3-nitro-5-bromopyridine N-oxide 4-(dimethylamino)benzaldehyde 2-(4-(dimethylamino)styryl)-3-nitro-5-bromopyridine N-oxide 78

Data sourced from a study on the condensation of 2-methyl-3-nitropyridines with aromatic aldehydes. researchgate.net

Rearrangement Reactions (e.g., Boekelheide Reaction)

The Boekelheide reaction is a well-established rearrangement of α-picoline N-oxides to hydroxymethylpyridines, typically mediated by acetic anhydride (B1165640) or the more reactive trifluoroacetic anhydride (TFAA). wikipedia.org The reaction proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a subsequent [3.3]-sigmatropic rearrangement. wikipedia.org Hydrolysis of the resulting ester furnishes the final alcohol product. wikipedia.org

While the Boekelheide reaction is a general transformation for 2-methylpyridine N-oxides, specific studies on this compound are not extensively documented in the reviewed literature. However, the general mechanism provides a framework for predicting its reactivity. The presence of the electron-withdrawing nitro group at the 3-position would likely influence the electronic density of the pyridine ring and could affect the rate and outcome of the rearrangement.

In a related context, the use of TFAA has been reported in the oxidation of 2-methyl-3-nitropyridines to their corresponding N-oxides. nih.gov In these procedures, a complex of urea (B33335) and hydrogen peroxide is used as the primary oxidant, and TFAA is added to the reaction mixture. nih.gov While this is not a Boekelheide rearrangement, the use of TFAA in the presence of a pyridine N-oxide highlights the potential for this reagent to effect transformations.

Studies on related systems, such as pyrimidine (B1678525) N-oxides, have shown that the Boekelheide rearrangement can be complex, sometimes involving radical intermediates, especially when the reaction is performed in solvents that can readily donate a hydrogen atom. fu-berlin.de The nature of the anhydride used can also influence the reaction pathway. For many 2-alkyl substituted pyridine N-oxides, reaction with TFAA at room temperature provides the corresponding 2-(α-hydroxyalkyl)pyridines in high yields. wikipedia.org

Given the established mechanism of the Boekelheide reaction, it is plausible that this compound would undergo a similar rearrangement to yield 2-(hydroxymethyl)-3-nitropyridine, although the specific reaction conditions and potential influence of the nitro group would require experimental verification.

Nitro Group Migration Processes

Nitro group migrations are known rearrangement processes in aromatic systems, particularly in nitropyridines, and can be influenced by reaction conditions such as the solvent and base used. clockss.org While there is no extensive body of literature specifically detailing nitro group migration in this compound, studies on related nitropyridine derivatives provide valuable insights into the possibility and potential mechanisms of such rearrangements.

For instance, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected migration of the nitro group from the 4-position to the 3-position has been observed. clockss.org This migration was found to occur in polar aprotic solvents. clockss.org Furthermore, investigations into the reaction of 2-nitropyridine (B88261) with amines also revealed the formation of nitro-migration products. clockss.org These observations suggest that under certain nucleophilic substitution conditions, the nitro group on a pyridine ring is not static and can rearrange.

The synthesis of 2-methyl-3-nitropyridines often involves the nitration of 2-methylpyridine, followed by oxidation to the N-oxide, or the reaction of a suitable 2-chloro-3-nitropyridine (B167233) with a methylating agent. mdpi.com During these synthetic steps, particularly under harsh nitrating or reaction conditions, the potential for side reactions, including rearrangements, exists. The electronic interplay between the N-oxide, the methyl group, and the nitro group in this compound could potentially facilitate intramolecular rearrangements, although specific studies documenting such a nitro group migration for this compound are not prominent in the surveyed literature. The deoxygenation of nitropyridine N-oxides is a related reaction where the stability of the nitro-substituted ring is a factor. clockss.org

Mechanistic Investigations of Reactions

Reaction Pathway Elucidation for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for electron-deficient aromatic and heteroaromatic systems. wikipedia.orgmasterorganicchemistry.com The reaction is characterized by the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.orggovtpgcdatia.ac.in The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), is crucial for activating the ring towards nucleophilic attack and stabilizing the negatively charged intermediate. masterorganicchemistry.comlibretexts.org

In the case of pyridine (B92270) derivatives, the electronegative nitrogen atom already renders the ring electron-deficient. The introduction of an N-oxide group further enhances this effect, making pyridine N-oxides more reactive towards nucleophiles than their parent pyridines. mdpi.com When a nitro group is also present, particularly at a position ortho or para to a potential leaving group, the activation is even more pronounced. wikipedia.org

For 2-methyl-3-nitropyridine (B124571) N-oxide and related compounds, the 3-nitro group can act as the leaving group in SNAr reactions. Studies on the reactions of 2-methyl-3-nitropyridines with thiolate anions have shown that the reaction proceeds smoothly via the SNAr mechanism, resulting in the substitution of the nitro group. mdpi.com The N-oxide moiety in analogues like 2-methyl-3-nitro-5-bromopyridine N-oxide further activates the molecule for such transformations. mdpi.com

The general pathway for the SNAr reaction on a 3-nitropyridine (B142982) derivative can be elucidated in two main steps:

Nucleophilic Attack and Formation of the Meisenheimer Complex : A nucleophile attacks the carbon atom bearing the nitro group (the ipso-carbon). This leads to the formation of a negatively charged, non-aromatic intermediate, the Meisenheimer complex. The negative charge is delocalized across the ring and, importantly, onto the oxygen atoms of the nitro group and the N-oxide, which provides significant stabilization.

Expulsion of the Leaving Group : The aromaticity of the ring is restored by the elimination of the leaving group. In this context, the nitro group departs as a nitrite (B80452) ion (NO₂⁻).

The regioselectivity of these reactions can be influenced by the presence of other substituents on the pyridine ring. For instance, in the reaction of 2-methyl-3,5-dinitropyridine (B14619359) with benzylthiol (BnSH), a mixture of isomers is formed, with the 3-substituted product being predominant over the 5-substituted one, highlighting the subtle electronic and steric influences on the reaction pathway. mdpi.comresearchgate.net

Table 1: Key Factors in the SNAr Reaction of 3-Nitropyridine Derivatives
FactorDescriptionImpact on ReactionExample from Research
Activating Group An electron-withdrawing group that facilitates nucleophilic attack.Increases reaction rate by stabilizing the Meisenheimer complex.The N-oxide group in 2-methyl-3-nitro-5-bromopyridine N-oxide enhances reactivity compared to non-oxidized analogues. mdpi.com
Leaving Group The group that is displaced by the nucleophile.The ability of the group to depart influences the second step of the mechanism.The 3-NO₂ group is selectively substituted by sulfur nucleophiles. nih.gov
Nucleophile The electron-rich species that attacks the aromatic ring.Stronger nucleophiles generally lead to faster reactions.Thiolate anions have been shown to react smoothly with 2-methyl-3-nitropyridines. mdpi.com
Intermediate The resonance-stabilized anionic σ-complex.Its stability is a key determinant of the reaction's feasibility.The formation of a Meisenheimer complex is a hallmark of the SNAr mechanism. wikipedia.orggovtpgcdatia.ac.in

Catalytic Mechanisms (e.g., Palladium-Catalyzed Direct Arylation of Pyridine N-Oxide Analogues)

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of biaryl compounds, offering a more atom-economical alternative to traditional cross-coupling reactions. Pyridine N-oxides are excellent substrates for these reactions, as the N-oxide group can act as a directing group, facilitating the selective activation of the C-H bond at the C2 position.

Mechanistic studies on the direct arylation of pyridine N-oxide (PyO) have revealed a cooperative catalytic system involving two distinct palladium centers, rather than a single catalytic cycle. This mechanism provides a more nuanced understanding of how C-H activation and C-C bond formation occur.

A key insight into the mechanism is the crucial role of a cyclometallated palladium acetate (B1210297) complex, specifically [Pd(OAc)(tBu₂PCMe₂CH₂)]₂. It was initially proposed that a simple arylpalladium acetate complex, (PtBu₃)Pd(Ar)(OAc), would react directly with pyridine N-oxide to effect C-H activation. However, strong evidence suggests that this is not the case.

Instead, the reaction is believed to proceed via the following pathway:

Formation of the True Catalyst : The initially formed (PtBu₃)Pd(Ar)(OAc) can decompose to generate the cyclometallated palladium complex [Pd(OAc)(tBu₂PCMe₂CH₂)]₂. This cyclometallated species is the actual catalyst that initiates the C-H activation step.

C-H Bond Cleavage : The cyclometallated complex reacts with pyridine N-oxide in the rate-determining step to cleave the C-H bond at the C2 position, forming a heteroarylpalladium complex.

Transmetalation-like Transfer : The resulting 2-pyridyl oxide moiety is then transferred from the cyclometallated palladium center to the (PtBu₃)Pd(Ar)(OAc) complex.

Reductive Elimination : The final C-C bond is formed through reductive elimination from the (PtBu₃)Pd(Ar)(2-pyridyl oxide) species, yielding the 2-arylpyridine N-oxide product and regenerating a Pd(0) species that can re-enter the catalytic cycle.

This cooperative mechanism highlights a division of labor between two different palladium complexes: one dedicated to C-H activation and the other to the final C-C bond formation. Kinetic studies, including the observation of an induction period and the reaction order with respect to the different palladium complexes, support this model.

Table 2: Key Species in the Cooperative Palladium-Catalyzed Direct Arylation of Pyridine N-Oxide
SpeciesRole in Catalytic CycleSupporting Evidence
(PtBu₃)Pd(Ar)(OAc) Aryl group source; accepts the heteroaryl moiety for the final bond formation.Does not react directly with pyridine N-oxide; reaction is zeroth-order in this species in the presence of the cyclometallated complex.
[Pd(OAc)(tBu₂PCMe₂CH₂)]₂ The "true" catalyst for C-H activation; reacts directly with pyridine N-oxide.Its presence eliminates the induction period; reaction rate depends on its concentration.
Pyridine N-Oxide (PyO) Substrate; undergoes C-H activation at the C2 position.Acts as a directing group for the palladium catalyst.
Heteroarylpalladium Complex Intermediate formed after C-H activation.Transfers the 2-pyridyl oxide group to the other palladium center.

Computational and Theoretical Chemistry Studies

Quantum Chemical Methodologies

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of nitropyridine N-oxides. The choice of method and basis set is crucial for obtaining accurate predictions.

Ab initio methods, which are based on first principles without empirical parameters, have been employed to study the structure of pyridine (B92270) N-oxide derivatives. Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are two such methods used. nih.govnih.gov

Studies on the closely related 2-nitropyridine-N-oxide (2-NPO) have utilized HF and MP2 wave functions to investigate its structure. nih.govnih.gov The MP2 method, which includes electron correlation effects, generally provides more accurate geometrical parameters than the HF method. For instance, in calculations on 2-NPO, the MP2/aug-cc-pVDZ level of theory was used to determine structural parameters and compare them to the parent pyridine-oxide. nih.gov These calculations revealed that the introduction of a nitro group ortho to the N-oxide function has a relatively small effect on the bond lengths of the pyridine-oxide ring but a more distinct impact on the bond angles. nih.gov

Density Functional Theory (DFT) has become a widely used method for studying molecular systems due to its favorable balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly popular.

Theoretical investigations have employed the B3LYP functional to explore the structures and torsional potential of 2-NPO and its derivatives. nih.govnih.gov For example, geometry optimization of 2-NPO using the B3LYP method with an augmented triple-zeta basis set (aug-cc-pVTZ) showed specific changes in bond lengths and angles upon augmentation. nih.gov DFT calculations have also been used for other isomers, such as in the study of a co-crystal involving 3-methyl-4-nitropyridine (B157339) N-oxide, where geometry optimization was performed at the B3LYP/6-31G* level. um.edu.myum.edu.my This widespread use highlights the utility of the B3LYP functional for predicting the geometries of this class of compounds.

The choice of basis set is a critical factor that influences the outcome of quantum chemical calculations. Studies on 2-NPO have systematically investigated the effects of different basis sets, including Pople-style (6-31G, 6-311G) and Dunning's correlation-consistent basis sets (cc-pVDZ, cc-pVTZ). nih.govnih.gov

A key finding was the significant impact of augmenting the basis sets with diffuse and polarization functions. nih.govnih.gov The addition of diffuse functions, which are important for describing anions and systems with diffuse electron density, had a marked effect on the calculated profile and rotational barriers of the NO₂ torsional potential. nih.govnih.gov For example, when using the B3LYP method, augmenting the cc-pVTZ basis set resulted in a change of approximately 0.015 Å for the C₂–N₈ and N₈–O₉ bond lengths and a narrowing of the N₁–C₂–N₈ bond angle by 3.9°. nih.gov Similarly, with the MP2 method, augmenting the cc-pVDZ basis set led to a 0.016 Å increase in the N₁–O₇ bond length. nih.gov These results underscore the necessity of using flexible basis sets with diffuse functions for accurate modeling of nitropyridine N-oxides.

Molecular Structure and Conformation Analysis

Understanding the three-dimensional structure and conformational flexibility of 2-Methyl-3-nitropyridine (B124571) N-oxide is essential for predicting its chemical behavior.

Geometry optimization calculations are performed to find the minimum energy structure of a molecule. For 2-NPO, these calculations have been carried out using various levels of theory, including B3LYP and MP2. nih.gov The optimized geometries provide detailed information on bond lengths, bond angles, and dihedral angles.

One interesting structural feature revealed by these calculations is the potential for non-planarity in the heterocyclic ring of some nitropyridine N-oxides, which can be linked to their reactivity. nih.govnih.gov The insertion of the NO₂ group ortho to the N-oxide fragment in 2-NPO was found to have a minimal effect on ring bond lengths compared to pyridine-oxide itself when calculated at the MP2/aug-cc-pVDZ level. nih.gov However, more significant changes were observed in the bond angles. nih.gov

Table 1: Selected Optimized Geometrical Parameters for 2-Nitropyridine-N-oxide (2-NPO) using Different Computational Methods nih.gov

ParameterB3LYP/aug-cc-pVTZMP2/aug-cc-pVDZ
Bond Lengths (Å)
N₁–O₇1.2951.303
N₁–C₂1.3961.402
C₂–N₈1.4581.465
N₈–O₉1.2331.239
Bond Angles (º)
N₁–C₂–N₈115.6115.9
C₂–N₈–O₉117.0116.8
O₉–N₈–O₁₀125.1125.1
Dihedral Angles (º)
O₇–N₁–C₂–N₈179.9180.0
C₆–N₁–C₂–N₈-0.10.0
N₁–C₂–N₈–O₉141.4143.0

Note: Atom numbering corresponds to the standard representation in the source literature. This data is for the parent compound 2-nitropyridine-N-oxide.

The rotation of substituent groups, such as the nitro (NO₂) group, is a key conformational process. The torsional potential function describes the change in energy as the group rotates around its connecting bond. For 2-NPO, the torsional motion of the NO₂ group around the C₂–N₈ bond has been studied by rotating it through 180°. nih.gov

These studies, using HF, B3LYP, and MP2 methods, revealed interesting variations in the structural parameters of the stable rotamers, which correspond to the minima on the potential energy surface. nih.gov The energy barriers for this rotation were found to be sensitive to the computational method and basis set used, particularly the inclusion of diffuse functions. nih.govnih.gov The analysis of the torsional potential provides insight into the conformational flexibility of the molecule and the electronic interplay between the nitro group and the N-oxidized pyridine ring. nih.gov

Planarity and Puckering Analysis (e.g., Cremer–Pople Parameters)

The planarity of the pyridine N-oxide ring system is a critical factor influencing its chemical reactivity and physical properties. Computational studies on related nitropyridine-N-oxide (NPO) derivatives have shown that the introduction of substituents can lead to distortions from a perfectly planar geometry. The planarity of the heterocyclic ring in such compounds can be characterized by the Cremer–Pople puckering amplitude (Q). nih.gov

While some substituted pyridine N-oxides, such as 2-methyl-4-nitropyridine (B19543) N-oxide, are observed to be perfectly planar, with the molecule located on a crystallographic symmetry plane, this is not universally the case for all isomers. researchgate.net The position of the substituents plays a crucial role. For instance, the introduction of a nitro group can lead to a noticeable distortion of the ring's steric arrangement. nih.gov In the case of 2-N-phenylamino-3-nitro-4-methylpyridine, a structurally related molecule, the planar nitro group is found to be slightly twisted relative to the pyridine ring plane. mdpi.com This suggests that in 2-Methyl-3-nitropyridine N-oxide, interactions between the adjacent methyl and nitro groups, as well as the N-oxide moiety, could potentially induce minor deviations from absolute planarity. Theoretical calculations on 2-nitropyridine-N-oxide, the parent compound lacking the methyl group, have shown that depending on the computational model used, the heterocyclic ring can be non-planar. nih.gov

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including lone pairs, bonds, and orbital interactions. uni-muenchen.de This analysis provides quantitative insight into the delocalization of electron density and the stabilizing effects of charge transfer between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). wisc.edu

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (O of N-oxide)π* (N1-C2)HighResonance Stabilization
LP (O of N-oxide)π* (N1-C6)HighResonance Stabilization
π (C-C)π* (C-N)ModerateIntramolecular Charge Transfer
σ (C-H)σ* (C-N)LowHyperconjugation

Note: This table presents a generalized summary of expected NBO interactions in this compound based on analyses of related structures. Specific E(2) values require dedicated calculations for the exact molecule.

Atoms in Molecules (AIM) Theory

The Atoms in Molecules (AIM) theory developed by Bader provides a rigorous method for analyzing chemical bonding based on the topology of the electron density. By locating the bond critical points (BCPs) and analyzing the properties of the electron density at these points, AIM can characterize the nature of chemical bonds, ranging from covalent to ionic.

Charge Distribution and Dipole Moments

The distribution of electron density in this compound is highly polarized due to the presence of three distinct functional groups: the N-oxide, the nitro group, and the methyl group. The N-oxide moiety features a highly polar N⁺–O⁻ dative bond, which gives the molecule a large dipole moment and high water solubility. nih.govacs.org The nitro group is a strong electron-withdrawing substituent, while the methyl group is a weak electron-donating group.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Charge Transfer

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic transitions and chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and facilitates intramolecular charge transfer (ICT). nih.gov

In molecules like this compound, the HOMO is typically associated with the electron-rich parts of the molecule, such as the π-system of the ring and the N-oxide oxygen atom. The LUMO is generally localized on the electron-deficient fragments, particularly the nitro group. The narrow frontier orbital gap expected for this compound indicates that charge transfer interactions occur within the molecule, which is a key factor in its electronic and optical properties. nih.gov This low energy gap signifies that the molecule can act as both an electron acceptor and donor, contributing to its versatile reactivity.

Substituent Electronic Effects (e.g., Nitro Group, N-Oxide Moiety)

The electronic character of this compound is dominated by the interplay between the N-oxide and nitro group substituents.

N-Oxide Moiety : The N-oxide group has a dual electronic nature. It is inductively electron-withdrawing due to the electronegativity of the oxygen atom, but it can also act as a resonance electron donor, delocalizing its oxygen lone pairs into the pyridine ring's π-system. researchgate.net This dual capacity makes pyridine N-oxides more reactive than their parent pyridines in both nucleophilic and electrophilic substitution reactions. nih.gov Furthermore, the N-oxide group activates the adjacent methyl group, increasing the acidity of its protons and facilitating reactions such as condensation with aldehydes. mdpi.comnih.gov

The combination of the polar, activating N-oxide group and the strongly deactivating nitro group creates a unique electronic environment within the molecule, governing its chemical behavior.

Aromaticity Analysis (e.g., NICS Descriptors)

The aromatic character of the pyridine N-oxide ring system is a subject of considerable theoretical interest. The introduction of substituents, such as a methyl group and a nitro group, alongside the N-oxide functionality, significantly modulates the electronic structure and, consequently, the aromaticity of the ring. A powerful computational tool for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS) analysis. rug.nl NICS calculations determine the magnetic shielding at a specific point, typically the center of a ring, to probe the effects of magnetically induced ring currents, a hallmark of aromaticity.

While specific NICS data for this compound is not available, the principles can be understood from studies on pyridine, pyridine N-oxide, and related derivatives. In general, aromatic compounds sustain a diatropic ring current under an external magnetic field, resulting in negative NICS values (shielding) at the ring's center. The aromaticity of pyridine N-oxide is found to be slightly less than that of pyridine and about 4 kcal/mol less than benzene (B151609) based on the Dewar-Breslow approach. mdpi.com

The N-oxide group, being a zwitterion, and the strongly electron-withdrawing nitro group have opposing effects on the π-electron system of the pyridine ring. Theoretical studies on 2-nitropyridine-N-oxide show that the introduction of a nitro group in the ortho position to the N-oxide fragment does not significantly alter the geometric parameters of the pyridine-oxide ring itself. nih.gov However, it does cause a decrease in the ring's electron charge. nih.gov The methyl group, being a weak electron-donating group through hyperconjugation, would be expected to slightly counteract the electron-withdrawing effects.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The specific arrangement of functional groups in this compound allows for a variety of non-covalent interactions that dictate its supramolecular chemistry and physical properties. These interactions can be studied computationally through methods like Natural Bond Orbital (NBO) analysis and Symmetry-Adapted Perturbation Theory (SAPT).

Intramolecular Interactions: A key potential intramolecular interaction in this molecule is a weak hydrogen bond between one of the hydrogen atoms of the C2-methyl group and an oxygen atom of the C3-nitro group. This type of C-H···O interaction can influence the conformation of the molecule, particularly the rotational orientation of the nitro group relative to the pyridine ring. In related structures like 2-N-phenylamino-3-nitro-4-methylpyridine, a weak intramolecular N–H∙∙∙O hydrogen bond is observed, which affects the N-O bond lengths of the nitro group. nih.gov Similarly, the proximity of the methyl and nitro groups in this compound could lead to a planar conformation stabilized by this weak interaction. Theoretical calculations on 2-nitropyridine-N-oxide have explored the torsional motion of the NO2 group, indicating the existence of stable rotamers determined by subtle energetic balances. nih.gov

Intermolecular Interactions: The N-oxide group is a strong proton acceptor, readily forming hydrogen bonds with suitable donors. mdpi.com In a crystalline or solution phase, the oxygen of the N-oxide group and the oxygens of the nitro group are primary sites for intermolecular hydrogen bonding. Studies on 2-methyl-4-nitropyridine N-oxide show that its crystal structure is stabilized by C—H···O hydrogen bonds involving ring hydrogens and the oxygen atoms of both the N-oxide and nitro groups. researchgate.net This leads to the formation of two-dimensional supramolecular sheets. researchgate.net

Table 1: Potential Non-Covalent Interactions in this compound

Interaction TypeParticipating GroupsNature of InteractionPotential Effect
Intramolecular Hydrogen BondC2-Methyl (C-H) and C3-Nitro (O)Weak, electrostaticStabilizes a planar conformation
Intermolecular Hydrogen BondN-Oxide (O) and solvent/other molecule (H-donor)Strong, proton acceptorDictates crystal packing and solubility
Intermolecular Hydrogen BondC3-Nitro (O) and solvent/other molecule (H-donor)Moderate, proton acceptorContributes to supramolecular structure
π-π StackingPyridine ringsDispersion forcesStabilizes crystal lattice

Electronically Excited States and Energy Dissipation Pathways

The photochemistry of nitropyridine N-oxides is complex, involving multiple electronically excited states and various pathways for energy dissipation. The presence of the nitro, N-oxide, and methyl groups in this compound creates a system with rich photophysical behavior.

Upon absorption of UV-visible light, the molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). Computational studies on related 2-alkylamino-4-nitropyridine N-oxides predict the existence of multiple isomers in the S₁ excited state, which have either ππ* or nπ* character. nih.gov The ππ* transitions typically involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital associated with the aromatic system, while nπ* transitions involve promoting a non-bonding electron (e.g., from an oxygen atom) to a π* orbital. One of the predicted excited-state minima for these compounds does not correspond to a ground-state isomer and is crucial for understanding their photophysics. nih.gov

From the initially populated excited singlet state, several energy dissipation pathways are possible:

Fluorescence: Radiative decay from the S₁ state back to the S₀ state, emitting a photon.

Intersystem Crossing (ISC): A non-radiative transition from the S₁ state to a lower-energy triplet state (T₁). The photochemical reduction of aromatic nitro compounds is generally thought to proceed through the lowest n,π* triplet state. oup.com

Photochemical Reaction: The excited molecule can undergo chemical transformation. For pyridine N-oxides, this can involve rearrangement or oxygen transfer reactions. rsc.org For instance, 4-nitropyridine (B72724) N-oxide can photochemically convert to 4-hydroxypyridine (B47283) N-oxide nitrate (B79036) or 4-hydroxylaminopyridine N-oxide, depending on the conditions, proceeding through a common intermediate species originating from the excited singlet state. oup.comoup.com The triplet state can also be reactive, and its sensitization can enhance oxygen transfer reactions. rsc.org

Internal Conversion/Vibrational Cooling: Non-radiative decay back to the ground state, dissipating energy as heat to the surroundings.

In this compound, the nitro group provides a pathway for photochemical reduction, likely via a triplet state. The N-oxide moiety introduces the possibility of photorearrangement. The specific pathways and their quantum yields would be influenced by factors such as the solvent and the excitation wavelength. nih.gov The interplay between the different excited states (both singlet and triplet) and their relative energies will ultimately determine the dominant de-excitation channel, whether it be luminescence or a photochemical reaction. nih.gov

Derivatives and Analogues: Synthesis and Properties

Synthesis of Substituted 2-Methyl-3-nitropyridine (B124571) N-Oxide Derivatives

The synthesis of substituted 2-methyl-3-nitropyridine N-oxide derivatives often commences with the nitration of 2-methylpyridine (B31789) N-oxide. This foundational reaction is typically performed using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under carefully controlled, low-temperature conditions to ensure regioselectivity and prevent over-nitration, thereby maximizing the yield and purity of the desired product.

Further functionalization can be achieved through various reactions. For instance, the oxidation of 2-methyl-3-nitropyridines can be accomplished using reagents like a hydrogen peroxide-urea complex in the presence of trifluoroacetic anhydride (B1165640). This method provides a pathway to N-oxides of substituted 2-methyl-3-nitropyridines.

A common strategy for introducing substituents at the 5-position involves starting from commercially available 2-chloro-3-nitropyridines. These can be converted to 2-methyl-3-nitropyridines through a reaction with a malonic ester anion, followed by hydrolysis and decarboxylation. This multi-step process allows for the creation of a variety of 5-substituted derivatives.

The reactivity of the methyl group in this compound derivatives is enhanced by the presence of the N-oxide and nitro groups. This allows for condensation reactions with various aromatic aldehydes, catalyzed by piperidine (B6355638), to yield 2-styryl-3-nitropyridine N-oxide derivatives. This method is notably milder than conditions required for analogous reactions with 2-methylpyridine N-oxides lacking the nitro group.

The following table summarizes the synthesis of some substituted this compound derivatives:

Starting MaterialReagents and ConditionsProductYieldReference
2-Methylpyridine N-oxideHNO₃/H₂SO₄, low temperatureThis compound-
2-Methyl-3-nitro-5-bromopyridineUrea (B33335)/H₂O₂, Trifluoroacetic anhydride, CH₂Cl₂5-Bromo-2-methyl-3-nitropyridine N-oxide47%
2-Methyl-3-nitro-5-(trifluoromethyl)pyridineUrea/H₂O₂, Trifluoroacetic anhydride, CH₂Cl₂, 0 °C to rt2-Methyl-3-nitro-5-(trifluoromethyl)pyridine N-oxide65%
2-Methyl-3,5-dinitropyridine (B14619359)p-Chlorobenzaldehyde, Piperidine, Toluene (B28343), heat(E)-2-(4-Chlorostyryl)-3,5-dinitropyridineHigh
5-Bromo-2-methyl-3-nitropyridine N-oxidep-Chlorobenzaldehyde, Piperidine, Toluene, heat(E)-5-Bromo-2-(4-chlorostyryl)-3-nitropyridine N-oxide69%

Synthetic Methodologies for Related Nitropyridine N-Oxides

The synthesis of nitropyridine N-oxides is a cornerstone for accessing a wide array of functionalized pyridine (B92270) derivatives. A general and direct approach involves the nitration of pyridine N-oxides. For example, 3,5-lutidine can be first oxidized to its N-oxide using hydrogen peroxide in acetic acid, followed by nitration with a mixture of sulfuric and nitric acid to produce 3,5-dimethyl-4-nitropyridine-N-oxide.

Alternative strategies focus on the modification of pre-functionalized nitropyridines. A two-step, one-pot synthesis of novel 5-(4-fluorophenyl)-1H-benzo[e]diazepin-2(3H)-one derivatives starts from 2-amino-4'-fluorobenzophenone, showcasing the versatility of nitropyridine chemistry in building complex heterocyclic systems.

Vicarious nucleophilic substitution (VNS) presents another powerful tool for the synthesis of substituted nitropyridines. For instance, 3-nitropyridine (B142982) can be aminated in the para position to the nitro group with high regioselectivity using hydroxylamine (B1172632) or 4-amino-1,2,4-triazole. This method has been successfully applied to synthesize 2-amino-4-methyl-5-nitropyridine (B42881) from 4-methyl-3-nitropyridine.

The following table provides examples of synthetic methodologies for related nitropyridine N-oxides:

Starting MaterialReagents and ConditionsProductKey FeatureReference
3,5-Lutidine1. H₂O₂/Acetic Acid; 2. H₂SO₄/HNO₃3,5-Dimethyl-4-nitropyridine-N-oxideTwo-step oxidation and nitration
PyridineN₂O₅ in organic solvent, then SO₂/HSO₃⁻ in water3-NitropyridineNitro group migration from N to C-3
4-Methyl-3-nitropyridineHydroxylamine, KOH, ZnCl₂, Methanol2-Amino-4-methyl-5-nitropyridineVicarious Nucleophilic Substitution
2-Chloro-3-nitropyridinesDiethyl malonate, K₂CO₃, THF; then H₂SO₄(aq)2-Methyl-3-nitropyridinesNucleophilic substitution and subsequent decarboxylation

Structure-Reactivity Relationships in Derivatives

The reactivity of this compound derivatives is profoundly influenced by the electronic effects of the substituents on the pyridine ring. The N-oxide and the nitro group are strongly electron-withdrawing, which has several important consequences for the molecule's reactivity.

One of the key features is the increased acidity of the 2-methyl group. This heightened acidity facilitates condensation reactions with aldehydes under milder conditions than those required for 2-methylpyridines lacking these activating groups. A comparison of the reactivity of 2-methyl-3,5-dinitropyridine and 2-methyl-3-nitro-5-bromopyridine N-oxide in condensation reactions with aromatic aldehydes revealed that the 5-nitro group is a more potent activating group than the N-oxide moiety for this particular transformation.

The electron-deficient nature of the pyridine ring also makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group at the 3-position can be displaced by nucleophiles, such as thiols. In derivatives containing another potential leaving group, such as a halogen at the 5-position, the 3-nitro group is often found to be more nucleofugal. This regioselectivity is a valuable tool for the synthesis of specifically substituted pyridines.

The reactivity is also dependent on the nature of the nucleophile and the solvent. Studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have shown that in addition to the expected substitution products, a nitro-group migration product can be formed, particularly in polar aprotic solvents.

The following table highlights key structure-reactivity relationships:

Derivative TypeReaction TypeObservationImplicationReference
2-Methyl-3-nitropyridine N-oxidesCondensation with aldehydesMilder conditions required compared to non-nitrated analogues.N-oxide and nitro groups activate the methyl group.
2-Methyl-3,5-dinitropyridine vs. 2-Methyl-3-nitro-5-bromopyridine N-oxideCondensation with aldehydes2-Methyl-3,5-dinitropyridine reacts faster.The 5-nitro group is a stronger activating group than the N-oxide for this reaction.
5-Substituted-2-methyl-3-nitropyridinesNucleophilic aromatic substitution with thiolsThe 3-nitro group is selectively substituted over a 5-bromo substituent.The 3-nitro group is a better leaving group in this context.
3-Bromo-4-nitropyridineReaction with aminesFormation of a nitro-group migration product in polar aprotic solvents.Solvent polarity can influence the reaction pathway.

Structure-Photophysical Property Relationships (e.g., Fluorescence, Stokes Shift)

Derivatives of this compound, particularly the 2-styryl derivatives, exhibit interesting photophysical properties, including fluorescence. The relationship between the molecular structure and these properties is a key area of investigation.

The introduction of a styryl group at the 2-position through condensation with aromatic aldehydes can lead to fluorescent molecules. The fluorescence properties are highly dependent on the substituents on the aromatic ring of the styryl moiety. For instance, the presence of a strong electron-donating group like a dimethylamino group can quench the visible fluorescence, leading to compounds with strong absorption in the visible region and a deep purple color. This is attributed to the enhanced conjugation between the electron-deficient nitropyridine ring and the electron-rich dimethylamino group.

In contrast, other styryl derivatives exhibit significant fluorescence with large Stokes shifts. The Stokes shift, which is the difference between the maximum wavelengths of absorption and emission, is an important parameter for applications in fluorescence imaging. Some synthesized 2-(2-arylvinyl)-3-nitropyridine derivatives have shown large Stokes shifts, making them promising candidates for further development as fluorescent probes.

The position of substituents on the pyridine ring also plays a crucial role. For example, moving the nitro group from the 3-position to the 4-position in related pyridine N-oxide derivatives has been shown to reduce their efficacy in enzyme inhibition, highlighting the importance of substituent positioning for biological activity, which can be related to their electronic and photophysical properties.

The following table summarizes the structure-photophysical property relationships:

DerivativeKey Structural FeaturePhotophysical PropertyObservationReference
(E)-2-(4-(Dimethylamino)styryl)-3,5-dinitropyridineDimethylamino group on styryl moietyFluorescenceNo visible fluorescence, strong absorption in the visible region.
2-Styryl-3-nitropyridine derivatives-FluorescenceSome derivatives exhibit strong fluorescence with large Stokes shifts.
2-Amino-3-cyanopyridine derivatives-SolvatochromismA high wavelength shift is observed in polar solvents like DMSO.
Styrylpyridinium derivativesJulolidine donor and divinyl linkerFluorescenceIntense fluorescence in the near-infrared region (~760 nm) and large Stokes shifts.

Spectroscopic Characterization of Derivatives (e.g., X-ray Diffraction, IR, Raman, UV-Vis, Emission Spectra)

A comprehensive spectroscopic characterization is essential for the unambiguous identification and structural elucidation of this compound derivatives. A combination of techniques including X-ray diffraction, infrared (IR) and Raman spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy is typically employed.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. Characteristic vibrational modes for the nitro group (asymmetric and symmetric stretching), the N-oxide group, the pyridine ring, and the methyl group can be observed. For instance, in 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives, the N-H stretching modes are observed in the 3300-3430 cm⁻¹ region. The N-O stretching mode of the N-oxide group in 4-nitropyridine (B72724) N-oxide appears around 1305 cm⁻¹.

UV-Vis and Emission Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule. The position and intensity of the absorption bands are sensitive to the substituents and the solvent. For example, 2-(2-arylvinyl)-3-nitropyridines with electron-releasing groups on the aryl ring show a considerable red shift in their absorption maxima. Emission spectroscopy is used to characterize the fluorescence properties, including the emission maximum and quantum yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the electronic environment and connectivity of the atoms. For example, the trans configuration of the vinyl protons in 2-styryl derivatives is confirmed by the large coupling constants (15-16 Hz) in their ¹H NMR spectra.

The following table provides examples of spectroscopic data for related compounds:

CompoundSpectroscopic TechniqueKey DataReference
5-Bromo-2-methyl-3-nitropyridine N-oxide¹H NMR (CDCl₃)δ 8.60 (s, 1H), 7.86 (s, 1H), 2.67 (s, 3H, CH₃)
2-Methyl-3-nitro-5-(trifluoromethyl)pyridine N-oxide¹³C NMR (CDCl₃)δ 149.9, 148.8, 139.5, 127.1 (q, ²JCF = 36 Hz), 121.1 (q, ¹JCF = 274 Hz), 116.1, 14.3
2-N-Phenylamino-3-nitro-6-methylpyridineX-ray DiffractionMonoclinic, P2₁/n space group. Dihedral angle between pyridine and phenyl rings is 2.90(14)°.
4-Nitropyridine N-oxideRaman SpectroscopyN-O stretching mode at 1305 cm⁻¹.
(E)-3-(Benzylsulfanyl)-2-((4-chlorophenyl)vinyl)-5-nitropyridine¹H NMR (CDCl₃)δ 9.17 (d, 1H, J = 2.1 Hz), 8.28 (d, 1H, J = 2.1 Hz), 7.92 (d, 1H, J = 15.6 Hz)
2,6-Dimethyl-4-nitropyridine N-oxideTheoretical (DFT)Calculated vibrational frequencies in good agreement with experimental data.

Applications in Organic Synthesis and Materials Science

Precursor in Heterocyclic Synthesis

2-Methyl-3-nitropyridine (B124571) N-oxide is a versatile precursor in the synthesis of various heterocyclic compounds, owing to the reactivity conferred by the N-oxide and nitro groups.

Synthesis of Azaindoles (e.g., 3-Substituted-4 or 6-Azaindoles)

Azaindoles are a significant class of heterocyclic compounds present in many biologically active natural products and synthetic drugs. rsc.org The synthesis of azaindoles often involves the construction of a pyrrole (B145914) ring fused to a pyridine (B92270) ring.

While direct use of 2-methyl-3-nitropyridine N-oxide for azaindole synthesis is not extensively detailed in the provided results, the synthesis of related azaindole structures often starts from substituted pyridines. rsc.orggoogle.com For instance, the synthesis of 2-methyl-7-azaindole begins with 2-amino-3-methylpyridine. google.com The functional groups on this compound, specifically the nitro group, can be transformed into an amino group, which is a key step in many azaindole syntheses. The reduction of the nitro group to an amine provides a handle for subsequent cyclization reactions to form the pyrrole ring of the azaindole scaffold.

The synthesis of 6-azaindoles has been achieved through an electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. researchgate.netchemrxiv.org This highlights the importance of the aminopyridine structure as a key intermediate. The reduction of this compound would lead to 3-amino-2-methylpyridine (B1201488) N-oxide, a potential precursor for building the 4- or 6-azaindole (B1212597) framework. The synthesis of 1H-pyrrolo[2,3-c]pyridin-1-ol derivatives, which are related to azaindoles, has been reported from the reduction of (3-nitropyridin-2-yl)acetates. thieme-connect.de

Synthesis of Imidazopyridines

Imidazopyridines are another class of heterocyclic compounds with important biological activities. The synthesis of 2-imidazolopyridines can be achieved from pyridine N-oxides. semanticscholar.org A one-step procedure for converting pyridine N-oxides to 2-imidazolopyridines involves the use of sulfuryl diimidazole at elevated temperatures. semanticscholar.org This suggests that this compound could potentially be a substrate for similar transformations to yield substituted imidazopyridines.

Synthesis of 2-(Hydroxymethyl)pyridines (via Boekelheide Reaction)

The Boekelheide reaction is a well-established method for the rearrangement of α-picoline-N-oxides into 2-(hydroxymethyl)pyridines. wikipedia.org This reaction typically involves treatment with an anhydride (B1165640), such as acetic anhydride or trifluoroacetic anhydride (TFAA). wikipedia.orgnih.gov The mechanism involves an initial acyl transfer to the N-oxide oxygen, followed by deprotonation of the α-methyl group and a [3.3]-sigmatropic rearrangement. wikipedia.org Subsequent hydrolysis yields the desired 2-(hydroxymethyl)pyridine. wikipedia.org The use of TFAA often allows the reaction to proceed at room temperature. wikipedia.org Given that this compound is an α-picoline-N-oxide derivative, it can undergo the Boekelheide reaction to furnish 2-(hydroxymethyl)-3-nitropyridine. nih.gov These resulting hydroxymethylpyridines are valuable intermediates for creating more complex molecules like chelating ligands and macrocycles. nih.gov

Formation of 2-Arylpyridines

Pyridine N-oxides are useful starting materials for the synthesis of 2-arylpyridines. semanticscholar.org Palladium-catalyzed arylation of pyridine N-oxides with aryl bromides can produce 2-arylpyridine N-oxides, which can then be reduced to the corresponding 2-arylpyridines. semanticscholar.org This methodology provides a route to functionalize the C2 position of the pyridine ring. Therefore, this compound could potentially be used in such palladium-catalyzed cross-coupling reactions to generate 2-aryl-3-nitropyridine derivatives.

Role as Synthetic Intermediate and Building Block

This compound serves as a valuable synthetic intermediate and building block in organic chemistry due to its unique chemical reactivity. The presence of the N-oxide and nitro groups activates the pyridine ring for various transformations. mdpi.com

The nitro group, in particular, enhances the reactivity of the compound, allowing for nucleophilic substitution reactions. nih.gov For example, it can be displaced by sulfur nucleophiles to form thiolated derivatives. nih.gov The methyl group can also participate in reactions; for instance, it can undergo condensation with aldehydes. mdpi.comnih.gov Furthermore, the nitro group can be reduced to an amino group, providing a key functional group for further synthetic manipulations. The N-oxide functionality not only enhances the polarity of the molecule but also participates in redox reactions and can direct metallation to the adjacent C2 position. semanticscholar.org

The versatility of this compound and its derivatives makes them important precursors for the synthesis of more complex heterocyclic compounds and molecules with potential applications in medicinal chemistry and materials science. sciforum.net

Reaction TypeReagentsProduct TypeReference
Nucleophilic SubstitutionThiols3-Thiolated pyridines nih.gov
Boekelheide ReactionTrifluoroacetic anhydride2-(Hydroxymethyl)pyridines wikipedia.orgnih.gov
ArylationAryl bromides (Pd-catalyzed)2-Arylpyridines semanticscholar.org
ReductionH₂/Pd3-Aminopyridines
CondensationAromatic aldehydes2-Styrylpyridines mdpi.comnih.gov

Catalytic Applications

Currently, there is limited specific information available in the provided search results regarding the direct catalytic applications of this compound itself. While the compound is a valuable synthetic intermediate used to create other molecules, its role as a catalyst has not been highlighted. However, pyridine-N-oxides, in general, have been shown to act as electron shuttles and can be important in certain catalytic cycles, for example, in artificial photosynthesis. nih.gov This suggests a potential, though not yet explicitly documented, for this compound or its derivatives to be explored in catalytic contexts.

Ligands in Metal Complexes (e.g., Coordination Chemistry with Manganese, Copper, Zinc)

The N-oxide group is a potent coordination site for metal ions, and pyridine N-oxide derivatives are widely studied as ligands in coordination chemistry. While the broader class of pyridine N-oxides is known to form stable complexes with a range of transition metals, specific research detailing the coordination of this compound with manganese, copper, and zinc is not extensively documented in the available scientific literature. The application of pyridine derivatives as ligands in coordination complexes is a well-established field, suggesting potential for this compound in this area, though explicit studies remain to be published. nih.gov

Chiral Catalysts in Asymmetric Transformations (e.g., Allylation, Nitroaldol Reaction)

The field of asymmetric catalysis often employs chiral N-oxides to control the stereochemical outcome of reactions. These N-oxides typically act as Lewis bases to activate reagents in transformations such as allylation and nitroaldol (Henry) reactions. However, this compound is an achiral molecule. For it to be used in asymmetric catalysis, a chiral center or axis would need to be introduced into its structure. Currently, there is a lack of published research demonstrating the use of this compound itself, or a directly derived chiral variant, as a catalyst in asymmetric allylation or nitroaldol reactions.

Development of Novel Materials

The unique electronic and structural characteristics of this compound and its derivatives have led to their exploration in the development of advanced materials, particularly those with specific optical properties.

Fluorescent Molecules and Dyes

One of the most promising applications of this compound derivatives is in the creation of novel fluorescent materials. Research has shown that while the parent compound and its simple derivatives may exhibit weak fluorescence, strategic functionalization can dramatically enhance their photophysical properties.

Specifically, studies involving the nucleophilic substitution of the 3-nitro group with thiolate anions have yielded a new class of fluorescent compounds. mdpi.com These resulting 3-alkylthio-substituted pyridines often demonstrate strong fluorescence with significant Stokes shifts—the difference between the absorption and emission maxima. Large Stokes shifts, in the range of 150–170 nm, are highly desirable as they minimize the overlap between absorption and emission spectra, which is beneficial for applications in fluorescence imaging and sensors. mdpi.com

The photophysical properties of these derivatives can be fine-tuned by altering the substituents on the pyridine ring and the thioether group, allowing for the rational design of fluorescent molecules with tailored emission characteristics. mdpi.com

Table 1: Photophysical Data of Selected Fluorescent Derivatives

Compound IDAbsorption Max (λ_max,abs)Emission Max (λ_max,em)Stokes Shift (nm)
5g 384 nm538 nm154 nm
5n 403 nm571 nm168 nm

Data sourced from a study on the nucleophilic functionalization of nitropyridines. mdpi.com The compounds are derivatives where the nitro group has been substituted.

Optoelectronic Materials

The development of new organic materials for electronic and photonic applications is a rapidly advancing field. Nitropyridine derivatives, in general, are considered to be efficient organic optical materials. nih.gov The optical and electronic properties of compounds derived from this compound have been noted for their potential in organic electronics and photonics. The combination of an electron-donating N-oxide group and an electron-withdrawing nitro group within the same molecule can lead to significant intramolecular charge transfer, a property often exploited in nonlinear optical (NLO) materials. While specific studies detailing the optoelectronic performance of this compound are limited, the broader class of nitropyridine N-oxides continues to be an area of active research for such applications.

Q & A

Basic Question: What are the optimized synthetic methodologies for 2-Methyl-3-nitropyridine N-oxide, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of pyridine N-oxides typically involves oxidation of the parent pyridine derivative. For this compound, hydrogen peroxide (H₂O₂) in acetic acid is a preferred oxidant due to its high atomic efficiency and environmental friendliness . Key parameters include:

  • Temperature : Reactions are conducted at 85°C to ensure complete oxidation.
  • Time : Prolonged stirring (25 hours) maximizes yield (~97%) .
  • Characterization : Products are validated via MS and ¹H NMR to confirm structural integrity.
    Alternative oxidants like 3-chloroperbenzoic acid or peracetic acid may yield similar products but are less efficient.

Basic Question: What are the recommended safety protocols for handling and storing this compound in laboratory settings?

Answer:

  • Storage : Store in dry conditions at 2–8°C to prevent degradation. Avoid exposure to oxidizing agents or heat sources to minimize decomposition risks .
  • Personal Protective Equipment (PPE) : Use NIOSH-approved respirators, nitrile gloves, and EN 166-compliant eye protection. Ensure adequate ventilation to avoid inhalation of dust/aerosols .
  • Spill Management : Collect spills using non-sparking tools, avoid water rinsing (prevents drainage contamination), and dispose via licensed hazardous waste services .

Advanced Question: How does the aromatic N-oxide structural alert correlate with mutagenicity, and what structure-activity relationship (SAR) fingerprints are relevant for this compound?

Answer:
Aromatic N-oxides are flagged for potential mutagenicity due to their ability to form DNA-reactive metabolites. However, SAR analysis reveals subclass-specific risks:

  • SAR Fingerprinting : Hierarchical substructure searches (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) identify mutagenic subclasses. For this compound, proprietary mutagenicity data must be cross-referenced with public databases to assess risk .
  • Conflicting Evidence : While general aromatic N-oxide alerts are downgraded, subclasses like quindioxin retain high mutagenic potential. Computational models (e.g., Leadscope’s expert-rule system) integrate these nuances for accurate predictions .

Advanced Question: How can conflicting mutagenicity data for aromatic N-oxides be resolved in risk assessment studies?

Answer:

  • Data Reconciliation : Compare public (e.g., EPA ToxCast) and proprietary datasets to identify outliers. For example, benzo[c][1,2,5]oxadiazole 1-oxide subclasses show consistent mutagenicity across sources, whereas other N-oxides exhibit variability .
  • Mechanistic Studies : Use Ames test variants with metabolic activation (e.g., S9 liver fractions) to differentiate direct vs. indirect DNA damage.
  • Weight-of-Evidence Approach : Prioritize data from standardized assays (OECD TG 471) over isolated in silico predictions .

Advanced Question: What computational models are validated for predicting the mutagenicity of this compound, and how are they optimized?

Answer:

  • (Q)SAR Models : Tools like Leadscope’s expert-rule system incorporate SAR fingerprints and toxicity databases. For N-oxides, alerts are tuned to prioritize subclasses with >90% mutagenicity concordance .
  • Validation Metrics : Use sensitivity (true positive rate) and specificity (true negative rate) benchmarks. For example, models achieving AUC >0.85 in cross-validation are deemed reliable .
  • Limitations : Models may underperform for novel N-oxide derivatives lacking training data, necessitating experimental validation .

Advanced Question: What analytical techniques are suitable for quantifying this compound in complex matrices?

Answer:

  • UHPLC-MS/MS : Enables quantification at 10–300 µg/kg levels with minimal matrix interference. On-line SPE coupled with tandem MS improves sensitivity (LLOQ: S/N >10) .
  • Calibration : Use linear weighted regression (r² >0.99) with isotopically labeled internal standards (e.g., ¹⁵N-oxide analogs) to correct for matrix effects .
  • Sample Prep : Reduce manual steps via automated SPE cartridges (e.g., C18 phases) and avoid prolonged exposure to light to prevent photodegradation.

Advanced Question: How do cellular uptake mechanisms influence the bioavailability of this compound in pharmacological studies?

Answer:

  • Transporters : Unlike sorafenib N-oxide, uptake of this compound is independent of OCT1 transporters, as shown in HepG2 and Oct1-knockout models .
  • Passive Diffusion : LogP values (~1.5–2.0) suggest moderate lipophilicity, enabling membrane permeation without active transport.
  • Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH) to identify CYP450-mediated oxidation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.